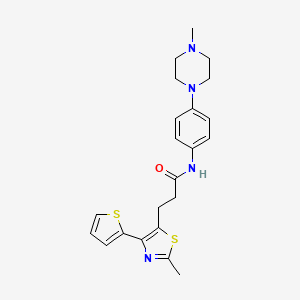

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)propanamide

CAS No.: 1049131-99-8

Cat. No.: VC8201086

Molecular Formula: C22H26N4OS2

Molecular Weight: 426.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049131-99-8 |

|---|---|

| Molecular Formula | C22H26N4OS2 |

| Molecular Weight | 426.6 g/mol |

| IUPAC Name | N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |

| Standard InChI | InChI=1S/C22H26N4OS2/c1-16-23-22(19-4-3-15-28-19)20(29-16)9-10-21(27)24-17-5-7-18(8-6-17)26-13-11-25(2)12-14-26/h3-8,15H,9-14H2,1-2H3,(H,24,27) |

| Standard InChI Key | SNDLSWZYDUMAOF-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C4=CC=CS4 |

| Canonical SMILES | CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C4=CC=CS4 |

Introduction

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)propanamide is a complex organic compound featuring a thiazole ring, a thiophene moiety, and a piperazine group. These structural components are known for their significant biological activities, including anticancer and anti-inflammatory effects. The molecular formula of this compound is C22H26N4OS2, with a molecular weight of approximately 426.6 g/mol.

Synthesis of the Compound

The synthesis of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)propanamide typically involves several key steps. These synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Common reagents include bases like potassium tert-butoxide and various coupling agents depending on the specific synthetic pathway chosen.

3.1. Anticancer Activity

Thiazole derivatives, including this compound, have shown significant anticancer properties. Recent studies indicate that it effectively targets cancer cells, particularly in colorectal and breast cancer models. The compound has been tested against various cancer cell lines, demonstrating promising results:

| Cell Line | IC50 (μg/mL) | Activity |

|---|---|---|

| HCT-116 | 2.3 | High |

| MCF-7 | 1.9 | Very High |

| A549 (Lung) | 3.5 | Moderate |

| HeLa (Cervical) | 4.0 | Moderate |

The IC50 values indicate the concentration required to inhibit cell growth by 50%.

3.2. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory activities. Its structural features allow it to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies have shown that it can reduce the expression of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism through which this compound exerts its biological effects involves several pathways:

-

Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation and survival, such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

Receptor Modulation: It potentially interacts with receptors on cell surfaces, altering signaling pathways related to growth and apoptosis.

-

Gene Expression Regulation: The compound may influence gene expression related to cell cycle regulation and apoptosis, enhancing the sensitivity of cancer cells to therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume